Di(1-piperazinyl)methanone Dihydrochloride

Description

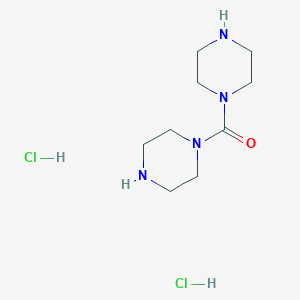

Structure

2D Structure

Properties

IUPAC Name |

di(piperazin-1-yl)methanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O.2ClH/c14-9(12-5-1-10-2-6-12)13-7-3-11-4-8-13;;/h10-11H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTQLAALIXSTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Synthetic Route

The most common and industrially relevant preparation method involves the reaction of piperazine with formaldehyde in the presence of hydrochloric acid, followed by salt formation.

Reaction Scheme

Step 1: Formation of Intermediate

Piperazine reacts with formaldehyde under acidic conditions (hydrochloric acid) to form an intermediate compound.Step 2: Salt Formation

The intermediate is further treated with hydrochloric acid to yield the dihydrochloride salt, Di(1-piperazinyl)methanone dihydrochloride.

Industrial Scale Production

- Bulk quantities of piperazine and formaldehyde are reacted in industrial reactors.

- The product is purified by crystallization or other separation techniques to achieve high purity.

- Reaction conditions such as temperature, molar ratios, and reaction time are optimized to maximize yield and minimize impurities.

| Parameter | Typical Industrial Conditions |

|---|---|

| Piperazine/Formaldehyde molar ratio | Slight excess of formaldehyde to ensure complete reaction |

| Acid catalyst | Hydrochloric acid (concentration optimized) |

| Temperature | Moderate (ambient to 50°C) |

| Reaction time | Several hours (depending on scale) |

| Purification method | Crystallization from aqueous solution |

This method is well-established and provides a reliable route to the compound with acceptable purity for most applications.

Alternative Synthetic Approaches

While the above method is standard for this compound, related compounds such as di(4-methylpiperazin-1-yl) methanone have been synthesized using more sophisticated methods involving acyl chloride intermediates and organic solvents.

Acyl Chloride Route (Analogous Method)

- Step 1: Dissolution of 1-chloroformyl-4-methylpiperazine hydrochloride in an organic solvent (tetrahydrofuran, dichloromethane, or acetonitrile).

- Step 2: Addition of triethylamine as a base.

- Step 3: Slow addition of N-methylpiperazine to the reaction mixture with stirring at room temperature for 2-6 hours.

- Step 4: Workup by pouring the reaction mixture into water, extraction with dichloromethane or ethyl acetate, drying, and purification by recrystallization or column chromatography.

This method achieves high yields (over 90%) and purity (~94%) and is adaptable for related piperazine derivatives.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Dissolution | 1-chloroformyl-4-methylpiperazine hydrochloride in THF (4-6 mL/g) | Ready for reaction |

| Base addition | Triethylamine (1.4-1.6 molar equiv.) | Neutralizes HCl |

| N-methylpiperazine addition | 1.1-1.3 molar equiv. slowly added | Formation of target compound |

| Reaction time | 3 hours at room temperature | Complete conversion confirmed by TLC |

| Purification | Extraction, drying, recrystallization | High purity product |

Although this exact method is for a methylated derivative, it provides insights into possible improvements for this compound synthesis by using acyl chloride intermediates and organic solvents to improve purity and yield.

Challenges and Considerations in Preparation

Impurity Control:

Side reactions such as oxidation or over-substitution can lead to impurities including ketones, carboxylic acids, or disubstituted piperazine derivatives. Careful control of stoichiometry and reaction conditions is essential.Purification:

Crystallization is the preferred method for purification in industrial settings. In research, chromatographic techniques may be used for higher purity.Raw Material Quality:

The purity of piperazine and formaldehyde significantly affects the final product quality.Environmental and Cost Factors:

The use of aqueous acidic media in the primary method is cost-effective and environmentally friendly compared to organic solvent-based methods.

Summary Table of Preparation Methods

| Method | Key Reagents | Solvent/Medium | Reaction Conditions | Purification Method | Yield & Purity | Notes |

|---|---|---|---|---|---|---|

| Piperazine + Formaldehyde + HCl | Piperazine, Formaldehyde, HCl | Aqueous acidic medium | Ambient to 50°C, hours | Crystallization | Good yield, moderate-high purity | Industrially preferred, simple, cost-effective |

| Acyl Chloride Route (analogous) | 1-chloroformyl-piperazine, triethylamine, piperazine derivative | THF, DCM, or acetonitrile | Room temp, 2-6 hours | Extraction, recrystallization | High yield (>90%), high purity (~94%) | More complex, solvent-intensive, higher purity |

Research Findings and Applications

- This compound is used as a building block in organic synthesis, enzyme inhibition studies, and pharmaceutical intermediate production.

- Industrial methods focus on scalability and purity, with ongoing research into optimizing solvent use and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Di(1-piperazinyl)methanone Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The piperazine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine rings.

Scientific Research Applications

Introduction to Di(1-piperazinyl)methanone Dihydrochloride

This compound, with the chemical formula CHClNO and CAS number 208711-30-2, is a piperazine derivative that has garnered attention in various scientific research applications. Its unique structure, featuring two piperazine rings connected to a methanone moiety, lends itself to diverse functionalities in medicinal chemistry and pharmacology.

Medicinal Chemistry

This compound is primarily explored for its potential as a pharmaceutical agent. The piperazine moiety is known for enhancing the pharmacokinetic properties of compounds, making them more effective as therapeutic agents. The compound's structure allows it to act as a scaffold for the development of new drugs targeting various diseases.

Case Study: Piperazine Derivatives in Drug Development

Research indicates that piperazine derivatives, including di(1-piperazinyl)methanone, are integral in the design of several FDA-approved drugs. For example, compounds containing piperazine have been utilized in developing treatments for conditions such as cancer and psychiatric disorders. A study reviewed multiple piperazine-containing drugs, highlighting their mechanisms of action and therapeutic indications .

Antimicrobial Activity

Piperazine derivatives have shown promise in antimicrobial applications. This compound can be evaluated for its efficacy against various bacterial strains due to its structural characteristics that may enhance membrane permeability and target bacterial enzymes.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. Research into piperazine derivatives has indicated potential uses in treating anxiety and depression by modulating serotonin receptors .

Synthesis of Novel Compounds

This compound serves as a versatile building block in synthetic chemistry. Its reactivity allows chemists to create novel compounds through various reactions, including coupling reactions and cyclization processes, which can lead to the discovery of new therapeutic agents .

Comparative Analysis of Piperazine Derivatives

| Compound Name | Year of Approval | Mechanism of Action | Therapeutic Indication |

|---|---|---|---|

| Palbociclib | 2015 | CDK4/6 inhibitor | Metastatic breast cancer |

| Vortioxetine | 2013 | Serotonin reuptake inhibitor | Major depressive disorder |

| Avapritinib | 2020 | PDGFRA inhibitor | Gastrointestinal stromal tumors |

| Trilaciclib | 2021 | CDK4/6 inhibitor | Small cell lung cancer |

This table illustrates the diverse applications of piperazine derivatives in drug development, showcasing their importance in modern medicinal chemistry.

Mechanism of Action

The mechanism of action of Di(1-piperazinyl)methanone Dihydrochloride involves its interaction with specific molecular targets. For example, it can bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites . This mechanism is particularly relevant in its potential use as an antiparasitic agent.

Comparison with Similar Compounds

Key Comparative Parameters

The comparison focuses on structural features, thermal stability, solubility, synthesis complexity, and applications.

Comparative Data Table

Structural and Functional Analysis

Thermal Stability: The tetrazole-based analogs (di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole)) exhibit superior thermal stability (decomposition at 247.6–288.7°C) compared to this compound, which lacks reported decomposition data. The tetrazole compounds’ stability is attributed to dense hydrogen-bond networks . In contrast, 1-Piperazinyl(4-pyridinyl)methanone hydrochloride decomposes into hazardous byproducts (e.g., hydrogen chloride) under fire conditions, indicating lower thermal resilience .

Solubility and Formulation: this compound requires heating and sonication for solubility, suggesting moderate aqueous solubility typical of dihydrochloride salts. This contrasts with the pyridinyl analog (1-Piperazinyl(4-pyridinyl)methanone hydrochloride), which may have altered solubility due to its aromatic heterocycle .

Synthetic Complexity: this compound is synthesized via straightforward salt formation, whereas dibenzo-thiazepine derivatives (e.g., QCS-1) involve multi-step reactions with phosphoryl chloride and piperazine, increasing production complexity .

Applications: this compound is primarily a research tool, while dibenzo-thiazepine derivatives and Cetirizine-related impurities are linked to pharmaceutical intermediates or active ingredients .

Biological Activity

Di(1-piperazinyl)methanone Dihydrochloride, also known as di(piperazin-1-yl)methanone dihydrochloride, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features two piperazine rings linked by a methanone group. Its molecular formula is CHClNO, with a molecular weight of 271.19 g/mol. The compound appears as a light yellow to brown solid and is stable at temperatures around +4°C.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound exhibits significant enzyme inhibitory properties, particularly against enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain enzymes relevant to metabolic disorders, demonstrating potential in drug development.

- Receptor Binding : this compound can bind to GABA receptors, leading to hyperpolarization of nerve endings. This mechanism results in the flaccid paralysis of specific parasites, indicating its potential as an antiparasitic agent .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity. It has been evaluated for its effects against various bacterial strains and has shown promising results in inhibiting growth.

Antiparasitic Activity

The compound has demonstrated efficacy against malaria and leishmaniasis. Its interaction with GABA receptors in parasites suggests a mechanism that could be exploited for therapeutic purposes .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC Values |

|---|---|---|

| This compound | Enzyme inhibition, antiparasitic | Varies by target |

| Piperazine | General antimicrobial activity | Varies by strain |

| Phenyl(piperazin-1-yl)methanone | Anticancer properties | IC 7.9 - 92 µM |

Note : IC values represent the concentration required to inhibit 50% of the target activity.

Case Studies

- Enzyme Inhibition Study : A study evaluated the inhibitory effects of Di(1-piperazinyl)methanone on specific metabolic enzymes. The results indicated that the compound could significantly reduce enzyme activity, suggesting its potential in treating metabolic disorders.

- Antiparasitic Efficacy : In vitro studies demonstrated that Di(1-piperazinyl)methanone effectively inhibited the growth of Plasmodium species, with an EC value indicating strong activity against malaria parasites .

- Antimicrobial Evaluation : A comprehensive screening against various bacteria revealed that derivatives of Di(1-piperazinyl)methanone exhibited enhanced antimicrobial properties compared to simpler piperazine derivatives, showcasing its potential for drug development .

Q & A

Q. What are the recommended analytical techniques for characterizing Di(1-piperazinyl)methanone Dihydrochloride in research settings?

Methodological Answer: Characterization requires a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Confirms structural integrity by analyzing proton (¹H) and carbon (¹³C) environments. For example, the piperazinyl and pyridinyl moieties generate distinct splitting patterns in spectra .

- High-Performance Liquid Chromatography (HPLC): Assesses purity using a C18 column with UV detection (e.g., 254 nm). Pharmacopeial standards recommend ≥98.5% purity for related dihydrochloride compounds .

- Mass Spectrometry (MS): Validates molecular weight (e.g., 227.7 g/mol for the hydrochloride form) and detects impurities .

Q. Table 1: Key Analytical Parameters

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| NMR | Structural confirmation | ¹H/¹³C chemical shifts | |

| HPLC | Purity assessment | Retention time, UV λ_max | |

| Mass Spec | Molecular weight validation | m/z peaks |

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Storage Conditions: Store in well-closed containers at room temperature (20–25°C). Avoid moisture, as hygroscopicity may alter stability .

- Decomposition Risks: Under fire conditions, hazardous byproducts like hydrogen chloride (HCl) and nitrogen oxides may form. Use dry chemical extinguishers for fire suppression .

- Handling Precautions: Use fume hoods and personal protective equipment (PPE) such as nitrile gloves and lab coats. No specific GHS hazards are reported, but general laboratory safety protocols apply .

Advanced Research Questions

Q. What methodological approaches are used to assess receptor binding affinity of this compound in pharmacological studies?

Methodological Answer:

- Schild Analysis: Quantifies antagonist affinity (pA₂ values) by analyzing rightward shifts in concentration-response curves. For example, BMY 7378 (a related compound) showed slope values close to unity in α₁-adrenoceptor studies .

- Concentration-Ratio Method: Estimates EC₅₀ shifts using the Furchgott equation. This is critical for validating competitive antagonism in receptor-ligand interactions .

Q. Table 2: Pharmacological Assay Parameters

| Method | Application | Key Metrics | Reference |

|---|---|---|---|

| Schild Analysis | Antagonist affinity | Slope, pA₂ | |

| Radioligand Binding | Receptor occupancy | IC₅₀, Kᵢ |

Q. How can researchers optimize synthetic routes for this compound while minimizing impurities?

Methodological Answer:

- Route Selection: Prioritize reactions with high atom economy (e.g., coupling piperazine derivatives with carbonyl intermediates). PubChem data suggests pyridinylmethanone scaffolds are synthetically tractable .

- Impurity Profiling: Use HPLC-MS to detect byproducts like unreacted precursors or chlorinated derivatives. Reference standards (e.g., cetirizine dihydrochloride impurities) guide threshold limits .

- Catalytic Optimization: Screen Lewis acids (e.g., ZnCl₂) to enhance yield and reduce side reactions. Evidence from similar compounds shows improved efficiency with catalytic systems .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data in the synthesis of this compound?

Methodological Answer:

- Validation Workflow: Compare computational models (e.g., PISTACHIO or Reaxys predictions) with empirical data. For example, predicted synthetic routes may overestimate feasibility due to solvent effects or steric hindrance .

- Sensitivity Analysis: Adjust parameters like temperature or pH to identify mismatches between theory and practice. Document deviations in reaction logs for iterative refinement .

- Collaborative Databases: Cross-reference PubChem and Pharmacopeial Forum entries to align experimental outcomes with published benchmarks .

Q. How can advanced chromatographic techniques be applied to analyze metabolites or degradation products of this compound?

Methodological Answer:

- LC-MS/MS Profiling: Use reverse-phase columns (e.g., C18) with tandem mass spectrometry to detect low-abundance metabolites. For example, morpholinecarboxamide derivatives were identified in metabolite studies using similar methods .

- Degradation Studies: Expose the compound to stress conditions (heat, light, pH extremes) and monitor decomposition via UV-HPLC. Hazardous byproducts like HCl require specialized detectors (e.g., ion chromatography) .

Q. Table 3: Chromatographic Parameters

| Technique | Application | Column/Detector | Reference |

|---|---|---|---|

| LC-MS/MS | Metabolite identification | C18, Q-TOF MS | |

| Ion Chromatography | HCl detection | Anion-exchange |

Notes

- References: Ensure compliance with pharmacopeial standards (e.g., USP-NF) for purity and stability testing .

- Data Interpretation: Cross-validate findings with multiple analytical platforms to address methodological limitations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.